Tetracycline, Antibiotic for Culture Media Use Only
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Overview
Description
Tetracycline is a broad-spectrum antibiotic that belongs to the class of polyketide antibiotics. It was first discovered in the 1940s and has since been widely used to treat various bacterial infections, including acne, cholera, brucellosis, plague, malaria, and syphilis . Tetracycline works by inhibiting protein synthesis in bacteria, making it effective against a wide range of microorganisms .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetracycline can be synthesized through both fermentation and chemical synthesis. The fermentation process involves the use of Streptomyces bacteria, which naturally produce tetracycline. The chemical synthesis of tetracycline involves several steps, including the formation of the tetracycline core structure and the addition of various functional groups .
Industrial Production Methods
Industrial production of tetracycline typically involves large-scale fermentation using Streptomyces bacteria. The fermentation broth is then subjected to extraction and purification processes to isolate tetracycline. The purified compound is further processed to obtain the final pharmaceutical product .
Chemical Reactions Analysis
Types of Reactions
Tetracycline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the complex functionality and sensitivity of the tetracycline molecule to mild reaction conditions such as acid, base, and heat .
Common Reagents and Conditions
Oxidation: Tetracycline can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction of tetracycline can be achieved using reagents like sodium borohydride.
Major Products Formed
The major products formed from these reactions include anhydrotetracycline (from dehydration), reduced tetracycline derivatives, and various substituted tetracycline compounds .
Scientific Research Applications
Tetracycline has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying antibiotic synthesis and structure-activity relationships.
Biology: Employed in genetic research to control gene expression in tetracycline-inducible systems.
Medicine: Widely used to treat bacterial infections and as a prophylactic agent in various medical conditions.
Industry: Utilized in veterinary medicine and as a growth promoter in animal husbandry .
Mechanism of Action
Tetracycline exerts its effects by binding to the 30S ribosomal subunit of bacteria, preventing the attachment of aminoacyl-tRNA to the ribosome’s acceptor site. This inhibition of protein synthesis ultimately leads to a bacteriostatic effect, preventing the growth and reproduction of bacteria . Tetracycline can also bind to the 50S ribosomal subunit and alter the cytoplasmic membrane, causing intracellular components to leak from bacterial cells .
Comparison with Similar Compounds
Similar Compounds
- Chlortetracycline
- Oxytetracycline
- Doxycycline
- Minocycline
- Tigecycline
Uniqueness of Tetracycline
Tetracycline is unique due to its broad-spectrum activity and its ability to inhibit protein synthesis in a wide range of bacteria. While other tetracyclines share similar mechanisms of action, tetracycline itself is often considered the parent compound for nomenclature purposes . Additionally, tetracycline’s relatively low cost and wide availability make it a valuable antibiotic in both human and veterinary medicine .
Properties
Molecular Formula |
C22H24N2O8 |
---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(4S,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide |
InChI |
InChI=1S/C22H24N2O8/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30)/t9?,10?,15-,21+,22-/m0/s1 |
InChI Key |
NWXMGUDVXFXRIG-DXMYQVORSA-N |
Isomeric SMILES |
C[C@@]1(C2CC3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Canonical SMILES |
CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O |
Origin of Product |
United States |
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